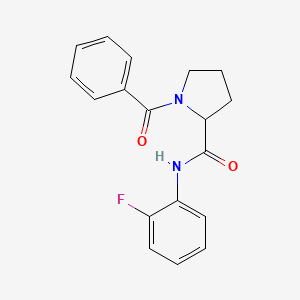

1-benzoyl-N-(2-fluorophenyl)prolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzoyl-N-(2-fluorophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c19-14-9-4-5-10-15(14)20-17(22)16-11-6-12-21(16)18(23)13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUWSDOCPWTHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 Benzoyl N 2 Fluorophenyl Prolinamide

Retrosynthetic Analysis of 1-Benzoyl-N-(2-fluorophenyl)prolinamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis focuses on the disconnection of the two amide bonds.

There are two primary disconnection pathways:

Pathway A: This approach involves two sequential disconnections.

The first disconnection is at the amide bond between the proline carbonyl and the 2-fluorophenylamino group (Disconnection A-1). This simplifies the target molecule into N-benzoylproline and 2-fluoroaniline (B146934).

A subsequent disconnection of the remaining amide bond in N-benzoylproline (Disconnection A-2) yields benzoic acid and the parent amino acid, proline.

Pathway B: This alternative strategy also involves two disconnections.

The initial disconnection is at the amide bond between the proline nitrogen and the benzoyl group's carbonyl carbon (Disconnection B-1). This leads to N-(2-fluorophenyl)prolinamide and benzoic acid (or its activated form).

The second disconnection of the N-(2-fluorophenyl)prolinamide (Disconnection B-2) breaks it down into proline and 2-fluoroaniline.

Both pathways ultimately lead to the same three fundamental building blocks: proline , benzoic acid , and 2-fluoroaniline . The choice of synthetic direction depends on factors such as the stability of intermediates, the desired purification strategy, and the potential for side reactions. Pathway A, which involves the initial synthesis of N-benzoylproline, is often preferred as N-acylation of proline is a standard and high-yielding reaction, providing a stable intermediate for the subsequent coupling step.

Classical Amide Bond Formation Strategies for Prolinamide Derivatives

The formation of the amide bond is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid component. Several classical and modern methods have been developed to facilitate this crucial transformation efficiently.

Peptide coupling reagents are widely used to activate carboxylic acids for reaction with amines, forming amides under mild conditions with minimal racemization. nih.govpeptide.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. luxembourg-bio.comyoutube.com The carboxylic acid (e.g., N-benzoylproline) adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then attacked by the amine (2-fluoroaniline) to form the amide bond. A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is often difficult to remove due to its low solubility. luxembourg-bio.com DIC is often preferred in solid-phase synthesis because its corresponding urea (B33335) byproduct is more soluble. peptide.com To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. peptide.com

Aminium/Uronium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that offer faster reaction times and lower rates of epimerization compared to carbodiimides. peptide.com HATU reacts with the carboxylic acid to form an activated OBt ester, which rapidly couples with the amine. luxembourg-bio.com The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction. nih.gov

| Coupling Reagent | Full Name | Typical Additive/Base | Key Advantages | Disadvantages |

|---|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | HOBt, DMAP | Inexpensive, effective for solution-phase. luxembourg-bio.com | Insoluble urea byproduct, potential for racemization. peptide.comluxembourg-bio.com |

| DIC | Diisopropylcarbodiimide | HOBt | Soluble urea byproduct, suitable for solid-phase. peptide.com | Less reactive than DCC. |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | HOBt | Water-soluble reagent and byproduct, easy removal. peptide.com | More expensive than DCC/DIC. |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | Fast reaction, low racemization, high yields. peptide.com | High cost, can react with free amine terminus if used in excess. peptide.com |

One of the oldest and most direct methods for amide bond formation involves converting the carboxylic acid to a more reactive acyl halide, typically an acid chloride. youtube.com

This method can be applied to the synthesis of this compound in two ways:

N-benzoylproline can be converted to N-benzoylprolyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The resulting acid chloride is then reacted with 2-fluoroaniline, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. youtube.comresearchgate.net This is often performed under Schotten-Baumann conditions. youtube.com

Alternatively, a protected proline derivative, such as N-carbobenzoxy-L-proline, can be converted to its acid chloride and reacted with 2-fluoroaniline. google.com The protecting group is then removed, and the resulting N-(2-fluorophenyl)prolinamide is subsequently reacted with benzoyl chloride.

The use of acid anhydrides, either pre-formed or generated in situ, is another classical approach. For instance, N-benzoylproline could be converted to a mixed anhydride (B1165640), which then reacts with 2-fluoroaniline to yield the desired product.

| Reagent | Conditions | Role of Base | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Typically refluxed with the carboxylic acid, often without solvent. | Scavenges HCl byproduct during amidation step. youtube.com | High reactivity, readily available reagent. youtube.com | Harsh conditions, potential for side reactions. |

| Oxalyl Chloride ((COCl)₂) | Milder conditions than SOCl₂, often with a catalytic amount of DMF. | Scavenges HCl byproduct. | Volatile byproducts (CO, CO₂, HCl) are easily removed. | More expensive and moisture-sensitive than SOCl₂. |

| Phosphorus Trichloride (PCl₃) | Reaction with carboxylic acid, may require heating. google.com | Scavenges HCl byproduct. | Effective for a range of acids. | Byproducts can complicate purification. |

Solid-phase synthesis, particularly the methodology developed by Merrifield, revolutionized the synthesis of peptides and related molecules. wikipedia.org This approach is highly amenable to the synthesis of this compound and allows for high throughput and simplified purification. nih.gov

The general steps would be as follows:

Anchoring: An N-protected proline (e.g., Fmoc-L-proline) is covalently attached to a solid support, such as a polystyrene resin. wikipedia.orgnih.gov

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed, typically with a solution of piperidine (B6355638) in DMF, to expose the secondary amine of the proline. wikipedia.org

Coupling: The resin-bound proline is then reacted with benzoic acid using a suitable coupling reagent (like DIC/HOBt or HATU) to form the N-benzoyl group.

Activation & Second Coupling: The carboxylic acid of the now resin-bound N-benzoylproline is activated and coupled with 2-fluoroaniline.

Cleavage: Once the synthesis is complete, the final this compound molecule is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). nih.gov

Purification is simplified as excess reagents and byproducts are removed by simple filtration and washing of the resin at each step. wikipedia.org

Stereoselective Synthesis of Enantiopure this compound

Maintaining stereochemical integrity is critical in the synthesis of chiral molecules. Since the target compound is derived from proline, it contains a stereocenter at the α-carbon. The most direct and common strategy to obtain an enantiomerically pure product is to begin with an enantiopure starting material from the "chiral pool." Both L-proline and D-proline are readily available and relatively inexpensive, making them ideal starting points for stereoselective synthesis. By using L-proline, the (S)-enantiomer of the final product can be synthesized, while D-proline would yield the (R)-enantiomer. Standard coupling conditions, especially with reagents like HATU, are designed to minimize racemization at the α-carbon. peptide.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While less common for this specific target due to the availability of chiral proline, a chiral auxiliary approach could theoretically be used to construct the proline ring itself in an asymmetric fashion.

| Chiral Auxiliary Type | Example | Attachment Point | Typical Application |

|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Forms an amide with an achiral carboxylic acid. | Asymmetric alkylations, aldol (B89426) reactions. wikipedia.org |

| Amino Alcohols | Pseudoephedrine | Forms an amide with an achiral carboxylic acid. | Stereoselective alkylation of enolates. wikipedia.org |

| Sultams | Camphorsultam | Forms an N-acylsultam. | Asymmetric Diels-Alder reactions, conjugate additions. |

| SAMP/RAMP | (S)-1-amino-2-(methoxymethyl)pyrrolidine | Forms a chiral hydrazone with an aldehyde or ketone. | Asymmetric α-alkylation of carbonyl compounds. |

Asymmetric Catalysis in Proline Derivative Synthesis

The synthesis of chiral proline derivatives, which form the backbone of this compound, heavily relies on asymmetric catalysis to establish the desired stereochemistry. Proline and its derivatives are themselves powerful organocatalysts, a fact that has spurred extensive research into their own synthesis. researchgate.netorganic-chemistry.org Asymmetric transformations are crucial for creating the chiral pyrrolidine (B122466) ring with high enantioselectivity.

The development of novel organocatalysts often begins with commercially available starting materials like L-proline or trans-4-hydroxy-L-proline. nih.govunibo.it These precursors are then modified to create more complex catalytic scaffolds. Bifunctional organocatalysts, incorporating a proline moiety for stereocontrol and another functional group (like a thiourea (B124793) or squaramide) for hydrogen bond activation, have proven highly effective. researchgate.netresearchgate.net The synthesis of these catalysts is a key aspect of proline derivative chemistry, as the catalyst's structure directly influences the stereochemical outcome of reactions. For instance, prolinamide phenols have been synthesized and shown to be effective catalysts for direct asymmetric aldol reactions, yielding products with high diastereomeric ratios (up to 98/2) and enantiomeric excess (up to 99% ee) in water. researchgate.net

Key strategies in the asymmetric synthesis of proline derivatives include:

Organocatalyzed Reactions: Utilizing the inherent chirality of natural amino acids to induce stereoselectivity. Proline itself can catalyze intermolecular aldol reactions, while its derivatives are used for a wider range of transformations including Michael additions and Mannich reactions. researchgate.netresearchgate.net

Development of Bifunctional Catalysts: Synthesizing complex proline derivatives that can activate substrates through multiple non-covalent interactions, such as hydrogen bonding, leading to enhanced stereocontrol. researchgate.net

Modification of the Pyrrolidine Ring: Introducing substituents onto the proline ring to fine-tune the catalyst's steric and electronic properties, thereby optimizing its performance for specific asymmetric transformations. organic-chemistry.org

The research in this area focuses on designing innovative organocatalysts that provide high yields and stereoselectivity under mild conditions. researchgate.netunibo.it

Enzymatic Synthesis Pathways for Prolinamide Precursors

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing key precursors like L-prolinamide. Biocatalysis, particularly with enzymes like lipases, has been successfully applied to the amidation of L-proline. rsc.org

A notable example is the one-pot enzymatic synthesis of L-prolinamide from L-proline and ammonia (B1221849) using Candida antarctica lipase (B570770) B (CalB). rsc.org This biocatalytic approach circumvents the use of hazardous reagents like thionyl chloride, which is common in chemical synthesis and leads to the formation of waste products such as SO2 and HCl. rsc.org The enzymatic reaction proceeds under mild conditions, requires only one process step, and importantly, avoids the racemization of the chiral center, yielding enantiomerically pure L-prolinamide (ee >99%). rsc.org

Another innovative enzymatic strategy involves the polymerization of phenolic L-prolinamide using horseradish peroxidase as a catalyst. nih.govresearchgate.net This process generates a polymer-supported L-prolinamide, effectively immobilizing the catalyst. nih.gov This immobilized catalyst can then be used in asymmetric reactions, such as the aldol reaction, and can be easily recovered and reused for multiple cycles without a significant loss of activity. nih.govresearchgate.net This approach not only leverages the precision of enzymatic synthesis but also addresses the practical issue of catalyst separation and recycling.

The primary enzymatic pathways for prolinamide precursors focus on:

Direct Amidation: Using lipases to catalyze the formation of the amide bond between L-proline and an amine source, often ammonia. rsc.org

Enzyme Immobilization: Employing enzymes to create polymer-supported prolinamides, which serve as reusable catalysts for other reactions. nih.gov

These enzymatic routes represent a significant advancement in the sustainable production of chiral building blocks essential for synthesizing complex molecules.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product is critical to ensure high purity and remove unreacted starting materials, by-products, and residual catalysts. A common and effective method for purifying prolinamides is crystallization. google.comgoogle.com

A detailed purification process for L-prolinamide crude product has been outlined, which can be adapted for its derivatives. The process involves several key steps:

Dissolution: The crude product is dissolved in a suitable alcohol solvent, such as isopropanol (B130326) or ethanol, often with heating to ensure complete dissolution. The ratio of crude product to solvent is typically optimized, for instance, between 1:0.5 and 1:2 by mass. google.com

Adsorbent Treatment: An adsorbent material like activated carbon or diatomite is added to the solution. google.comgoogle.com The mixture is stirred at an elevated temperature (e.g., 40-60 °C) for a period of 1-2 hours to remove colored impurities and other minor contaminants. google.com

Filtration: The mixture is filtered while hot to remove the adsorbent and any insoluble materials.

Crystallization: An anti-solvent is slowly added dropwise to the hot filtrate. google.comgoogle.com Common anti-solvents include n-heptane, toluene, and ethyl acetate. google.com This addition reduces the solubility of the product, inducing crystallization.

Cooling and Isolation: The mixture is then cooled gradually to maximize the yield of the crystalline product. The crystallization time can range from 3 to 5 hours. google.com The purified solid is then isolated by filtration.

Drying: The final product is dried under vacuum at a controlled temperature (e.g., 50-60 °C) to remove any residual solvents. google.com

This systematic approach allows for the production of high-purity prolinamides, with reported purities reaching ≥99.8% and minimal levels of impurities like the D-enantiomer (≤0.1%). google.com For other intermediates or the final benzoylated product, column chromatography on silica (B1680970) gel is also a standard and effective purification technique.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

When evaluating synthetic routes to this compound and its precursors, it is essential to compare their efficiency not only in terms of chemical yield but also through the lens of green chemistry principles. These principles advocate for minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. unibo.itnih.gov

A direct comparison between the traditional chemical synthesis and the modern enzymatic synthesis of the L-prolinamide precursor starkly illustrates the benefits of a green chemistry approach. rsc.org

| Parameter | Chemical Synthesis (Thionyl Chloride Method) | Enzymatic Synthesis (CalB Method) | Green Chemistry Advantage |

|---|---|---|---|

| Reagents | L-proline, Thionyl Chloride | L-proline, Ammonia, CalB enzyme | Avoids hazardous and corrosive thionyl chloride. rsc.org |

| Process Steps | Two steps (activation and amidation) | One-pot reaction | Reduces process complexity and resource consumption (Principle #8: Reduce Derivatives). rsc.orgnih.gov |

| Waste Products | Hazardous by-products (e.g., SO2, HCl) | Water is the primary by-product. | Prevents the formation of significant hazardous waste (Principle #1: Prevention). rsc.orgnih.gov |

| Atom Economy | ~45.5% | ~86.4% | Significantly higher incorporation of reactant atoms into the final product (Principle #2: Atom Economy). rsc.org |

| Product Purity | Risk of partial racemization | High enantiomeric purity (ee >99%) | Maintains stereochemical integrity, avoiding costly chiral purification steps. rsc.org |

Solvent Selection: The use of greener solvents, such as water or propylene (B89431) carbonate, in place of hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) is a key goal. researchgate.netrsc.org

Catalysis: Employing catalytic methods (organocatalysis, biocatalysis) is inherently greener than using stoichiometric reagents. nih.gov The development of reusable catalysts, such as the immobilized prolinamides, further enhances the sustainability of the process. nih.gov

Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation can accelerate reactions, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. ekb.eg

By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally benign.

Advanced Spectroscopic and Structural Elucidation of 1 Benzoyl N 2 Fluorophenyl Prolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the detailed structure of 1-benzoyl-N-(2-fluorophenyl)prolinamide. Due to the restricted rotation around the tertiary amide bond between the benzoyl group and the proline ring, the compound is expected to exist as a mixture of two slowly interconverting rotational isomers (rotamers), typically referred to as cis and trans. This phenomenon leads to the doubling of many NMR signals, particularly for the proline ring and adjacent protons and carbons. nih.govnih.gov

High-Resolution ¹H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is anticipated to be complex, showing distinct signals for the aromatic protons of the benzoyl and 2-fluorophenyl groups, as well as the aliphatic protons of the proline ring. Two separate sets of signals are predicted for the proline moiety and the amide proton, corresponding to the major (trans) and minor (cis) rotamers.

Aromatic Protons: Protons on the benzoyl ring are expected to appear in the range of δ 7.4–7.9 ppm. The protons on the 2-fluorophenyl ring would likely resonate between δ 7.0 and 8.2 ppm, with their chemical shifts and coupling patterns influenced by the fluorine substituent.

Proline Protons: The five protons on the pyrrolidine (B122466) ring (Hα, Hβ, Hγ, Hδ) would exhibit complex multiplets between δ 1.8 and 4.6 ppm. The Hα proton, being adjacent to a carbonyl group and the chiral center, is particularly sensitive to the cis/trans isomerization and would show two distinct signals. nih.gov

Amide Proton (NH): The amide proton is expected to appear as a downfield signal, likely above δ 8.0 ppm, potentially showing two separate resonances for the two rotamers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous N-benzoyl proline derivatives and fluorophenyl amides.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

| Benzoyl-H (ortho, meta, para) | 7.40 - 7.90 | Multiplet (m) | Signals for 5 protons. |

| 2-Fluorophenyl-H | 7.00 - 8.20 | Multiplet (m) | Signals for 4 protons, showing H-F and H-H coupling. |

| Proline Hα (trans/cis) | 4.40 - 4.60 | Doublet of doublets (dd) | Two distinct signals expected due to cis/trans isomerism. |

| Proline Hδ (trans/cis) | 3.50 - 3.80 | Multiplet (m) | Two sets of signals expected. |

| Proline Hβ, Hγ (trans/cis) | 1.80 - 2.40 | Multiplet (m) | Overlapping signals for the remaining 4 proline protons; two sets expected. |

| Amide NH | > 8.0 | Singlet (s) or Doublet (d) | May appear as two distinct signals. |

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Multiplicities

The ¹³C NMR spectrum would complement the ¹H NMR data, providing information on all carbon atoms in the molecule. Signal doubling due to cis/trans isomerism is also a key feature here, especially for the proline carbons Cα, Cβ, Cγ, and Cδ. nih.govacs.org

Carbonyl Carbons: Three distinct carbonyl signals are expected in the downfield region (δ 165–175 ppm) for the two amide groups and the benzoyl ketone.

Aromatic Carbons: Signals for the 12 aromatic carbons would appear between δ 115 and 140 ppm. The carbon directly attached to fluorine (C-F) is expected to show a large one-bond coupling constant (¹JCF) and resonate at a distinct chemical shift. Other carbons in the fluorophenyl ring will exhibit smaller two- and three-bond couplings (²JCF, ³JCF).

Proline Carbons: The aliphatic carbons of the proline ring would resonate in the upfield region (δ 25–60 ppm). The Cα and Cδ signals are particularly diagnostic for distinguishing between the cis and trans isomers. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous N-benzoyl proline derivatives and fluorophenyl amides.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |

| Amide & Benzoyl C=O | 165 - 175 | Three distinct signals expected. |

| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 245 Hz) | Large one-bond coupling to fluorine is characteristic. |

| Aromatic C | 115 - 140 | Remaining 11 aromatic carbons. |

| Proline Cα (trans/cis) | 58 - 62 | Two distinct signals expected. |

| Proline Cδ (trans/cis) | 46 - 50 | Two distinct signals expected. |

| Proline Cβ (trans/cis) | 28 - 32 | Two distinct signals expected. |

| Proline Cγ (trans/cis) | 23 - 27 | Two distinct signals expected. |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

The ¹⁹F NMR spectrum offers a highly sensitive probe for the fluorine-containing part of the molecule. A single resonance (or a pair of resonances for the cis/trans isomers if their electronic environments differ sufficiently) is expected. researchgate.net The chemical shift is sensitive to the electronic environment and conformation. nih.govscilit.com For a 2-fluorophenyl group, the chemical shift would typically fall in the range of δ -110 to -140 ppm relative to CFCl₃. ucsb.educolorado.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Assignments

2D NMR experiments are indispensable for unambiguously assigning the complex spectra arising from the presence of rotamers and multiple spin systems. nih.govipb.pt

COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling networks, allowing for the mapping of connections within the proline ring and the two aromatic rings separately.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, enabling the definitive assignment of the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for piecing the molecular fragments together, for instance, by showing a correlation from the proline Hα to the benzoyl carbonyl carbon or from the amide NH to carbons of the fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This technique is particularly powerful for differentiating the cis and trans isomers by identifying key NOEs, such as between the proline Hα and the ortho-protons of the benzoyl ring in one isomer but not the other. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: Characteristic Functional Group Absorptions (Amide I, II, C=O, C-F)

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. imedpub.comscielo.org.mx

Amide I (C=O stretch): Strong absorption bands are expected between 1630 and 1680 cm⁻¹. Because the molecule has two different amide environments (tertiary benzoyl-proline and secondary proline-fluorophenyl), two distinct Amide I bands may be resolved. mdpi.compsu.edu

Amide II (N-H bend, C-N stretch): A band in the region of 1510–1550 cm⁻¹ is characteristic of the secondary amide (proline-fluorophenyl).

N-H Stretch: A sharp absorption is expected around 3300 cm⁻¹ for the N-H bond of the secondary amide.

C-F Stretch: A strong, characteristic absorption band for the aryl C-F bond is predicted to appear in the 1100–1300 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the proline ring would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound Predicted data based on IR spectra of analogous amide compounds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide (N-H) | ~3300 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | C-H (Proline) | 2850 - 2980 | Medium |

| Amide I | C=O (Tertiary Amide) | 1650 - 1680 | Strong |

| Amide I | C=O (Secondary Amide) | 1630 - 1660 | Strong |

| Amide II | N-H Bending / C-N Stretch | 1510 - 1550 | Strong |

| C-F Stretch | Ar-F | 1100 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

The vibrational modes of the proline ring are well-characterized and often exhibit distinct Raman signals. These include ring puckering modes, C-N stretching, and CH2 scissoring and wagging vibrations. researchgate.netnih.gov The benzoyl group would contribute strong bands corresponding to the C=O stretching of the ketone, as well as in-plane and out-of-plane bending of the aromatic C-H bonds and ring breathing modes. The 2-fluorophenyl group will introduce vibrations associated with the C-F stretching and bending, in addition to the characteristic aromatic ring vibrations. The amide linkage is expected to show a prominent amide I band (primarily C=O stretch), an amide II band (N-H bending and C-N stretching), and an amide III band (a complex mix of C-N stretching and N-H bending). libretexts.org

Density Functional Theory (DFT) calculations are a valuable tool for predicting vibrational spectra. indexcopernicus.commasjaps.comunimi.it A DFT-based investigation of similar proline derivatives, such as Tosyl-D-Proline, has demonstrated the ability to assign characteristic vibrational modes with good accuracy. indexcopernicus.commasjaps.com A similar computational approach for this compound would be invaluable in assigning the complex vibrational features of its Raman spectrum.

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Originating Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzoyl and 2-fluorophenyl rings |

| Aliphatic C-H Stretch | 3000-2850 | Proline ring |

| Amide I (C=O Stretch) | 1680-1630 | Prolinamide |

| Benzoyl C=O Stretch | 1670-1650 | Benzoyl group |

| Aromatic C=C Stretch | 1600-1450 | Benzoyl and 2-fluorophenyl rings |

| Amide II | 1570-1515 | Prolinamide |

| CH₂ Scissoring | 1485-1445 | Proline ring |

| Amide III | 1300-1200 | Prolinamide |

| C-F Stretch | 1250-1000 | 2-fluorophenyl ring |

This table presents predicted data based on known vibrational frequencies of related functional groups and should be confirmed by experimental analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺. It is also possible to observe adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺, depending on the purity of the sample and solvents used. The resulting mass spectrum would provide the molecular weight of the compound. Amide bonds can sometimes undergo in-source fragmentation, especially under aggressive ionization conditions, which could lead to the observation of fragment ions even in the initial MS scan. stackexchange.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govresearchgate.net For this compound (C₁₈H₁₇FN₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical and Hypothetical HRMS Data for [M+H]⁺ of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇FN₂O₂ |

| Theoretical Exact Mass of [M+H]⁺ | 325.1347 |

| Hypothetical Experimental Mass | 325.1350 |

This table contains hypothetical experimental data for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. acs.orgnih.gov The fragmentation of proline-containing peptides and amides is known to follow specific pathways. nih.govnih.gov

For this compound, several key fragmentation pathways can be predicted:

Cleavage of the N-benzoyl bond: This would result in the formation of a benzoyl cation (m/z 105) and the corresponding N-(2-fluorophenyl)prolinamide radical cation.

Cleavage of the amide bond: The amide bond between the proline and the 2-fluorophenylamine moiety is a likely site of cleavage, leading to the formation of a prolinyl-benzoyl cation and a neutral 2-fluoroaniline (B146934) molecule, or a protonated 2-fluoroaniline (m/z 112) and a neutral prolinyl-benzoyl molecule. nih.gov

Fragmentation of the proline ring: The proline ring can undergo characteristic fragmentation, often leading to the loss of neutral molecules such as ethene (C₂H₄) or cyclopropane (B1198618) (C₃H₆). nih.gov The "proline effect" can also direct fragmentation at the N-terminal side of the proline residue. nih.gov

Loss of the 2-fluorophenyl group: Fragmentation could involve the loss of the 2-fluorophenyl group, either as a neutral radical or as an anion.

Table 3: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺ of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 228 | [M+H - C₆H₅FNH]⁺ | Cleavage of the prolinamide bond |

| 112 | [H₂NC₆H₄F+H]⁺ | Protonated 2-fluoroaniline |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from benzoyl) |

This table presents predicted fragment ions based on known fragmentation patterns of related compounds and should be verified by experimental data.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

To obtain the crystal structure of this compound, single crystals of suitable quality must first be grown. A common method for growing crystals of organic compounds is slow evaporation of a saturated solution. mdpi.commdpi.com A variety of solvents would need to be screened to find conditions that yield well-ordered crystals. Once obtained, the crystals would be characterized by their morphology and optical properties before being subjected to X-ray diffraction analysis.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 19.1 |

| β (°) | 95.5 |

| Volume (ų) | 1635 |

| Z | 4 |

This table presents hypothetical crystallographic data for illustrative purposes and requires experimental verification.

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed experimental structural data for the compound this compound is not publicly available. Specifically, no peer-reviewed articles or database entries containing the results of single-crystal X-ray diffraction or advanced computational modeling for this exact molecule could be located.

Therefore, it is not possible to provide the specific details requested for the following sections of the outlined article:

Intermolecular Interactions and Crystal Packing

The generation of scientifically accurate and verifiable data for these sections requires primary research that has not been published or made accessible. Any attempt to provide such information would be speculative and would not adhere to the required standards of scientific accuracy.

To fulfill the user's request, the necessary foundational data would first need to be generated through laboratory synthesis and subsequent structural analysis of this compound.

Computational and Theoretical Investigations of 1 Benzoyl N 2 Fluorophenyl Prolinamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the molecular structure, reactivity, and spectroscopic properties of complex organic molecules. By employing methods rooted in quantum mechanics, it is possible to model molecular behavior with a high degree of accuracy, providing insights that are complementary to experimental data. For 1-benzoyl-N-(2-fluorophenyl)prolinamide, these computational approaches allow for a detailed exploration of its fundamental characteristics at the electronic level.

The determination of the most stable three-dimensional arrangement of atoms, or the ground state geometry, is the foundational step in computational chemical analysis. Methods like Hartree-Fock (HF) ab initio calculations and, more commonly, Density Functional Theory (DFT) are utilized for this purpose. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has been shown to provide an excellent balance between computational cost and accuracy for predicting the geometric parameters of organic molecules. researchgate.netchemrxiv.org

For this compound, geometry optimization would be performed using a suitable basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic distribution, including polarization and diffuse functions. nih.govnih.gov The optimization process systematically alters the molecular geometry to find the lowest energy conformation. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography if available, often showing good agreement. nih.govresearchgate.net

Below is a table of selected predicted geometrical parameters for the ground state of this compound, derived from DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Benzoyl) | 1.23 Å |

| Bond Length | C-N (Amide) | 1.35 Å |

| Bond Length | C-F (Fluorophenyl) | 1.36 Å |

| Bond Angle | O=C-N (Amide) | 122.5° |

| Bond Angle | C-N-C (Prolinamide) | 124.0° |

| Dihedral Angle | C-C-N-C (Ac-Pro peptide bond) | 180° (trans, most stable) |

The electronic properties of a molecule are dictated by the arrangement and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two frontier orbitals (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. researchgate.net

These orbital energies are readily calculated using DFT. The analysis of the HOMO and LUMO electron density distributions reveals the most probable regions for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl and proline moieties, while the LUMO may be distributed over the electrophilic carbonyl groups and the fluorophenyl ring.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 eV | Electron-donating capability |

| LUMO Energy | -1.70 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.15 eV | High chemical stability and low reactivity |

Computational methods can simulate various types of spectra, which aids in the interpretation of experimental results and the structural confirmation of synthesized compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov Predicted ¹H and ¹³C chemical shifts for this compound can be compared to experimental spectra to confirm assignments. nih.govresearchgate.net

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 8.5 - 8.8 | Amide N-H |

| ¹H | 7.1 - 7.8 | Aromatic Protons |

| ¹³C | 172 - 175 | Prolinamide C=O |

| ¹³C | 168 - 171 | Benzoyl C=O |

| ¹³C | 155 - 158 (JC-F ≈ 245 Hz) | Aromatic C-F |

IR Spectroscopy: The simulation of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. researchgate.net DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. nih.govpsu.edu

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3350 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=O Stretch (Benzoyl) | 1685 |

| C=O Stretch (Prolinamide) | 1650 |

| C-F Stretch | 1250 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption (UV-Vis) spectra. nih.govscirp.org This method calculates the energies of electronic transitions from the ground state to various excited states. scirp.org The calculations provide the absorption wavelength (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. researchgate.net A predicted λ_max around 250-280 nm would be characteristic of the benzoyl and phenyl chromophores.

Conformational Analysis and Energy Landscapes

Molecules with multiple rotatable bonds, such as this compound, can exist in numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for describing the molecule's dynamic behavior.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. nih.gov It involves systematically changing a specific geometric parameter, typically a dihedral angle, while optimizing the rest of the molecule's geometry at each step. scispace.comresearchgate.net This process maps the energy of the molecule as a function of that coordinate, revealing the locations of energy minima (stable conformers) and energy maxima (transition states). researchgate.net

For this compound, a PES scan could be performed by rotating the dihedral angle defining the orientation of the benzoyl group relative to the proline ring. The resulting energy profile would likely show distinct low-energy regions corresponding to sterically favorable arrangements and high-energy barriers where steric clash occurs, for instance, between the phenyl rings.

A defining structural feature of proline-containing molecules is the potential for cis-trans isomerization about the amide bond preceding the proline ring (the X-Pro bond, in this case, the benzoyl-prolinamide bond). nih.gov The cyclic nature of the proline side chain results in a smaller energy difference between the cis and trans conformers compared to other amino acids, making both conformations potentially accessible. nih.govresearchgate.net

The trans conformation (with the Cα and the benzoyl group's carbonyl carbon on opposite sides of the amide bond) is generally more stable. However, the cis conformation is often only a few kcal/mol higher in energy. nih.gov Computational analysis can precisely quantify this energy difference and the rotational barrier separating the two isomers. This analysis is critical as the cis/trans isomerization can be a rate-limiting step in biological processes involving proline-containing peptides and can significantly influence molecular recognition. nih.gov Studies on related prolinamides have used DFT to calculate these rotational barriers, which are influenced by both steric effects and the solvent environment. nih.govnih.gov

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| Energy Difference (Ecis - Etrans) | 2.0 - 4.0 |

| Rotational Barrier (trans → cis) | 18 - 22 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights that are complementary to static structural information. nih.gov This technique is instrumental in studying a molecule's conformational flexibility, its interactions with its environment, and its stability under various conditions. nih.gov For a molecule like this compound, MD simulations can elucidate its behavior in solution and its potential interactions with biological targets.

Dynamics in Solution and Solvent Effects

The behavior of this compound in a solution is significantly influenced by its interaction with solvent molecules. The solvent can affect the molecule's conformational preferences, stability, and dynamics. MD simulations can model these effects explicitly, by including individual solvent molecules, or implicitly, using a continuum model to represent the solvent. nih.govresearchgate.net

Computational studies on similar molecules show that polar solvents can stabilize specific conformations. researchgate.net For this compound, the polarity of the solvent would likely influence the torsional angles between the benzoyl group, the proline ring, and the fluorophenyl group. In polar solvents like water, it is expected that hydrogen bonding between the solvent and the amide and carbonyl groups of the molecule would play a crucial role in its solvation and conformational stability. Studies on acylphloroglucinols have shown that stabilization energy increases with solvent polarity. researchgate.net

The proline ring itself is known to affect water structure significantly, forming an extensive hydrogen bond network. dntb.gov.ua MD simulations of the complete molecule would therefore need to account for the interplay between the hydrophobic regions (benzoyl and fluorophenyl rings) and the hydrophilic regions (amide linkage and carbonyl group), as well as the unique structural influence of the proline scaffold. Simulation parameters, such as the force field and water model, are critical for accurately capturing these dynamics. acs.org

Table 1: Representative Parameters for MD Simulation of this compound in Aqueous Solution

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER | Defines the potential energy of the system based on atomic positions. acs.org |

| Solvent Model | TIP3P (Explicit Water) | Represents individual water molecules to simulate solvent effects accurately. nih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. researchgate.net |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

| Simulation Time | 100-200 ns | Provides sufficient timescale to observe conformational changes and solvent equilibration. acs.org |

Interaction with Model Biological Macromolecules (excluding human trials)

Understanding how a small molecule interacts with biological macromolecules like proteins is fundamental to predicting its biological activity. nih.gov MD simulations, often used in conjunction with molecular docking, can model the binding process and assess the stability of the resulting complex. researchgate.net This approach allows for the identification of key amino acid residues and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand in the protein's binding site. nih.gov

For this compound, computational studies would typically begin with docking the molecule into the active site of a model protein. Following docking, MD simulations are performed on the protein-ligand complex to evaluate its stability and dynamics. researchgate.net Analysis of the simulation trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. acs.org

Interaction Fingerprints: To map the persistent hydrogen bonds, hydrophobic contacts, and ionic interactions between the molecule and the protein residues throughout the simulation.

Key structural features of this compound likely to be involved in such interactions include the carbonyl oxygen of the benzoyl group (a hydrogen bond acceptor), the amide hydrogen (a hydrogen bond donor), and the aromatic rings (for hydrophobic and π-stacking interactions). rsc.org Studies on mercapto-benzamide inhibitors have similarly used combined simulation approaches to elucidate binding mechanisms with their target proteins. rsc.org

Structure-Activity Relationship (SAR) Modeling (Computational Perspective, excluding human/clinical outcomes)

Structure-Activity Relationship (SAR) modeling explores how the chemical structure of a compound influences its biological activity. nih.gov From a computational perspective, this involves using in silico methods to predict how modifications to a lead compound, such as this compound, will affect its properties and potential efficacy.

In Silico Ligand-Based Design Principles

Ligand-based design is employed when the structure of the biological target is unknown or when focusing on the properties of the small molecules themselves. nih.gov This approach relies on analyzing a set of known active and inactive molecules to derive principles for designing new, more potent compounds. For this compound, this would involve computationally evaluating a series of its analogues.

Key principles of in silico design include:

Substituent Effects: Evaluating how adding, removing, or changing functional groups on the benzoyl or fluorophenyl rings alters key physicochemical properties. For instance, adding electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity.

Conformational Analysis: Studying how structural modifications affect the molecule's preferred three-dimensional shape, which is crucial for fitting into a biological target's binding site.

Computational studies on similar benzamide (B126) derivatives have shown that introducing specific substituents can enhance activity, providing a rational basis for designing new analogues. researchgate.net

Pharmacophore Generation and Screening (for theoretical understanding or non-human targets)

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target. nih.govdovepress.com Pharmacophore models are generated either based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov

For this compound, a hypothetical ligand-based pharmacophore model could be generated. This model would likely include:

An Aromatic Ring (AR) feature for the benzoyl group.

A second Aromatic Ring (AR) feature for the 2-fluorophenyl group.

A Hydrogen Bond Acceptor (HBA) feature corresponding to the carbonyl oxygen.

A Hydrogen Bond Donor (HBD) feature for the amide hydrogen.

A Hydrophobic (HY) feature associated with the proline ring.

Once created and validated, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, helps to identify novel and structurally diverse molecules that possess the necessary features for activity but may have a completely different chemical scaffold. researchgate.netdovepress.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a set of compounds with their biological activity. chemmethod.com To develop a QSAR model for this compound and its derivatives, a dataset of compounds with measured biological activity (e.g., IC50 values) against a non-human target would be required. nih.gov

The process involves several steps:

Data Set Preparation: A series of analogues is divided into a training set (to build the model) and a test set (to validate it). chemmethod.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, connectivity indices) or 3D descriptors (e.g., molecular shape, surface area). nih.govmdpi.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking the descriptors to the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using the test set and statistical metrics. jbclinpharm.org

Key statistical parameters used to validate a QSAR model are shown in the table below. A robust model should have a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (Q²), and good predictive ability for the external test set. nih.gov Such models provide valuable insights into which molecular properties are most influential for activity and can guide the design of more potent compounds. mdpi.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Correlation Coefficient | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-validated Correlation Coefficient | Q² or R²cv | Measures the internal predictive ability of the model (e.g., using leave-one-out cross-validation). chemmethod.com | > 0.5 |

| Predictive Correlation Coefficient | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

| Fischer's F-test value | F | Indicates the statistical significance of the regression model. mdpi.com | High value |

| Standard Deviation of Regression | s | Measures the deviation of the predicted values from the observed values. | Low value |

Reactivity and Chemical Transformations of 1 Benzoyl N 2 Fluorophenyl Prolinamide

Hydrolysis and Stability Studies of the Amide Bond

The central feature of 1-benzoyl-N-(2-fluorophenyl)prolinamide is the amide bond connecting the proline ring to the 2-fluorophenyl group. Amide hydrolysis, the cleavage of this bond, is a fundamental transformation that can occur under both acidic and alkaline conditions. chemguide.co.uk Generally, amides are relatively stable functional groups, and their hydrolysis often requires heating with strong acids or bases. masterorganicchemistry.com

Tertiary amides, such as the one in the title compound, are known to be particularly resistant to hydrolysis compared to primary and secondary amides. arkat-usa.org This increased stability is attributed to steric hindrance around the carbonyl group, which impedes the approach of nucleophiles like water or hydroxide (B78521) ions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com The subsequent steps involve the formation of a tetrahedral intermediate and elimination of the 2-fluoroaniline (B146934) moiety as its ammonium (B1175870) salt. youtube.com The expected products of complete acid-catalyzed hydrolysis would be N-benzoylproline and 2-fluoroanilinium chloride (when using HCl). The reaction is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Alkaline-Catalyzed Hydrolysis:

In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. chemguide.co.uk This process typically requires heating. masterorganicchemistry.com The reaction yields the sodium salt of N-benzoylproline and 2-fluoroaniline. The stability of N-acyl proline derivatives has been noted, with some successful hydrolyses being carried out at room temperature without causing racemization at the proline's chiral center. arkat-usa.org

A study on the alkaline hydrolysis of various amides in non-aqueous conditions (NaOH in methanol/dichloromethane) demonstrated that tertiary amides could be cleaved. arkat-usa.orgresearchgate.net The rate of hydrolysis is influenced by the nature of the substituents on the amide. arkat-usa.org

| Hydrolysis Condition | Reagents | Expected Products | Notes |

| Acidic | Dilute HCl, Heat | N-benzoylproline, 2-fluoroanilinium chloride | Irreversible reaction due to amine protonation. youtube.com |

| Alkaline | NaOH(aq), Heat | Sodium N-benzoylprolinate, 2-fluoroaniline | Generally requires forcing conditions for tertiary amides. masterorganicchemistry.com |

| Mild Alkaline | NaOH in MeOH/CH₂Cl₂ | Sodium N-benzoylprolinate, 2-fluoroaniline | A potential method for cleaving resistant tertiary amides. arkat-usa.org |

Reactions Involving the Proline Ring System

The proline ring in this compound offers several sites for further chemical modification, although the existing N-benzoyl group influences the reactivity of the ring nitrogen.

The nitrogen atom of the proline ring is part of a tertiary amide (the benzamide) and is therefore significantly less nucleophilic than the nitrogen in proline itself or in a secondary amide. Direct N-alkylation or N-acylation at this position is generally not feasible without prior cleavage of the N-benzoyl bond.

However, if the N-benzoyl group were to be removed, the resulting secondary amide, N-(2-fluorophenyl)prolinamide, could undergo N-alkylation. The N-alkylation of amides can be achieved with alcohols using various catalysts. rsc.org For instance, prolinamide can be N-alkylated with benzyl (B1604629) alcohol using a ruthenium catalyst. nih.gov Another approach is the Hofmann N-alkylation, which uses catalytic amounts of alkyl halides in the presence of an alcohol. rsc.org

Functionalization of the proline ring at the C-4 or C-5 positions is a common strategy in peptide chemistry to introduce diverse functionalities. nih.govacs.org A well-established method involves starting with a derivative of hydroxyproline. For example, peptides containing 4-hydroxyproline (B1632879) can be synthesized and the hydroxyl group can then be stereospecifically modified through reactions like Mitsunobu, oxidation, reduction, and acylation. nih.govacs.org

While direct functionalization of the C-H bonds at the C-4 or C-5 position of this compound would be challenging, a synthetic route starting from a functionalized proline derivative (e.g., 4-hydroxyproline or 4-oxoproline) could be envisioned to produce analogues of the title compound with substituents at these positions. nih.gov

| Reaction Type | Starting Material Analogue | Reagents/Conditions | Product Type |

| N-Alkylation | Prolinamide | 4-Methylbenzyl alcohol, Ru-catalyst | N-alkylated prolinamide nih.gov |

| C-4 Acylation | Hydroxyproline-containing peptide | Carboxylic acid, DIC/DMAP | 4-Acyloxyproline derivative nih.gov |

| C-4 Substitution | 4-Hydroxyproline derivative | Mitsunobu reaction conditions | 4-Substituted proline with inverted stereochemistry acs.org |

Reactions of the Fluorophenyl Substituent

The fluorine atom on the phenyl ring of this compound significantly influences its reactivity. While the carbon-fluorine bond is strong, the electronegativity of the fluorine atom can activate the aromatic ring for certain transformations.

The 2-fluorophenyl group in this compound can undergo nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. The success of this reaction is often dependent on the nature of the nucleophile and the reaction conditions. While the fluorophenyl group in this specific compound is not activated by strongly electron-withdrawing groups in the ortho or para positions, SNAr reactions on non-activated aryl fluorides have been reported. rsc.org

These reactions typically proceed through a concerted SNAr pathway rather than a stepwise mechanism involving a Meisenheimer intermediate. rsc.org The reaction of non-activated aryl fluorides with amide enolates, for instance, can occur under relatively mild conditions. rsc.org

Common nucleophiles employed in SNAr reactions include amines, thiols, and alkoxides. nih.govacsgcipr.org The reaction conditions generally involve a base and a suitable solvent. For example, the amination of aryl fluorides can be promoted by solvated electrons under transition-metal-free conditions. researchgate.net In the case of biothiols, the reaction mechanism can be borderline between concerted and stepwise pathways, with the anionic form of the thiol being the active nucleophile. nih.gov

A relevant example is the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, which proceeds through an initial intermolecular C–N bond formation followed by an intramolecular cyclization to yield quinazolin-4-ones. acs.org This demonstrates the potential for the amide functionality within a molecule to influence the course of an SNAr reaction on an adjacent fluorophenyl ring.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Fluoroaromatic Compounds

| Nucleophile | Aryl Fluoride Substrate | Product | Conditions | Yield (%) | Reference |

| Amide | ortho-Fluorobenzamide | Quinazolin-4-one | Cs2CO3, DMSO, 135 °C, 24 h | Good | acs.org |

| Amine | 4-Fluorobiphenyl | N-Aryl Biphenyl | Solvated electrons, sonication, 39 °C, 4 h | 98 | researchgate.net |

| Thiol | 1-Fluoro-2,4-dinitrobenzene | Thioether | Aqueous media | - | nih.gov |

The fluorine atom of the 2-fluorophenyl group can also be a site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (or triflate) with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura couplings, successful examples have been reported, often requiring specific catalyst systems and reaction conditions. nih.govelsevierpure.com For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can facilitate the coupling of aryl fluorides. The reaction of N,N-di-Boc-activated primary benzamides with boronic acids at room temperature has been demonstrated, showcasing the compatibility of amide functionalities in such transformations. nsf.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the reaction with aryl fluorides can be challenging but is achievable. organic-chemistry.orgcetjournal.it Copper-free Sonogashira reactions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govresearchgate.netresearchgate.net The choice of solvent and base is crucial for the success of these reactions. cetjournal.it

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halides

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Suzuki-Miyaura | Aryl chloride/bromide | Arylboronic acid | Pd/SSphos | K2CO3 | Water-acetonitrile | 37 | nih.gov |

| Suzuki-Miyaura | N,N-di-Boc-benzamide | Arylboronic acid | [Pd(IPr)(cin)Cl] | KF | Toluene | 23 | nsf.gov |

| Sonogashira | Aryl fluoride | Terminal alkyne | Pd catalyst | LiHMDS | - | - | organic-chemistry.org |

| Sonogashira (Cu-free) | Aryl halide | Arylacetylene | Pd(CH3CN)2Cl2/cataCXium A | Cs2CO3 | 2-Me-THF | Room Temp. | nih.gov |

Cyclization Reactions and Formation of Fused Ring Systems

The structure of this compound, with its amide linkage and reactive fluorophenyl group, provides opportunities for intramolecular cyclization reactions to form various fused heterocyclic systems. These reactions are often promoted by acid or base and can lead to the construction of complex molecular architectures.

One notable example is the intramolecular dehydrative cyclization of aromatic tertiary amides mediated by triflic anhydride (B1165640) to form 9H-pyrrolo[1,2-a]indol-9-ones (fluorazones). nih.gov This type of transformation highlights the potential for the proline and benzoyl moieties to participate in cyclization events.

Furthermore, the intramolecular cyclization of N-aryl cinnamides, promoted by triflic anhydride, provides access to polysubstituted quinolin-2(1H)-ones. organic-chemistry.org Similarly, N-arylpropynamides can undergo intramolecular cyclization to yield quinolinones. researchgate.net These examples suggest that if the benzoyl group in the target molecule were replaced by a cinnamoyl or propynoyl group, similar cyclizations could be envisioned.

The formation of 1,4-benzodiazepines, a privileged scaffold in medicinal chemistry, can be achieved through the intramolecular C–N bond coupling of appropriately substituted precursors. mdpi.comnih.govrsc.org For instance, the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates affords substituted 1,4-benzodiazepines. mdpi.com The intramolecular cyclization of N-(2-chloromethyl)aryl amides also leads to 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones. rsc.org

A particularly relevant transformation is the synthesis of benzo[d]oxazoles from anilide precursors through an N-deprotonation–O-SNAr cyclization sequence. nih.gov In this reaction, anilides derived from 2-fluoroanilines undergo deprotonation at the amide nitrogen, followed by intramolecular attack of the amide oxygen onto the fluorine-bearing carbon, leading to the fused heterocyclic system. nih.gov This reaction provides a strong precedent for a potential intramolecular cyclization pathway for this compound under basic conditions.

Table 3: Examples of Intramolecular Cyclization Reactions Leading to Fused Ring Systems

| Starting Material | Reagent/Catalyst | Product | Key Transformation | Reference |

| Aromatic Tertiary Amide | Triflic Anhydride | 9H-pyrrolo[1,2-a]indol-9-one | Intramolecular Dehydrative Cyclization | nih.gov |

| N-Aryl Cinnamide | Triflic Anhydride | Quinolin-2(1H)-one | Intramolecular Cyclization | organic-chemistry.org |

| N-Arylpropynamide | Trifluoromethanesulfanamide | Quinolinone | Intramolecular Electrophilic Cyclization | researchgate.net |

| 1-(2-Bromobenzyl)azetidine-2-carboxamide | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-Benzodiazepine | Intramolecular C–N Cross-Coupling | nih.gov |

| N-(2-Fluoro-5-nitrophenyl)benzamide | K2CO3 | 2-Phenyl-5-nitrobenzo[d]oxazole | N-Deprotonation–O-SNAr Cyclization | nih.gov |

Exploration of Analogues and Derivatives of 1 Benzoyl N 2 Fluorophenyl Prolinamide

Design Principles for Structural Diversification

The design of new analogues is centered on introducing strategic modifications to the parent structure to probe structure-property relationships. These changes can influence factors such as molecular conformation, electronic distribution, and intermolecular interactions.

The benzoyl group is a frequent target for modification. Introducing substituents onto the phenyl ring of the benzoyl moiety can alter the electronic properties of the entire molecule. Both electron-donating and electron-withdrawing groups have been explored to fine-tune these characteristics. nih.govnih.gov The synthesis of N-benzoyl-2-hydroxybenzamides, for example, involved reacting salicylamide (B354443) with various substituted acid chlorides, demonstrating a common strategy for introducing this diversity. nih.gov

Furthermore, the entire benzoyl group can be replaced with other acyl moieties. This can range from simple aliphatic acyl groups to more complex heterocyclic carboxylic acids. The goal of such modifications is often to explore different steric and electronic profiles, which can significantly impact the compound's properties. For instance, in the development of other complex molecules, various acid chlorides are used to generate diverse amide derivatives. nih.govnih.gov

Table 1: Examples of Modifications to the Benzoyl Moiety

| Original Moiety | Modification Type | Example Substituent/Group |

|---|---|---|

| Benzoyl | Substituted Benzoyl | 4-Methylbenzoyl nih.gov |

| Benzoyl | Substituted Benzoyl | 4-Fluorobenzoyl |

| Benzoyl | Substituted Benzoyl | 4-(Trifluoromethyl)benzoyl nih.gov |

| Benzoyl | Other Acyl Groups | Acetyl |

| Benzoyl | Other Acyl Groups | Cinnamoyl nih.gov |

The N-(2-fluorophenyl) group is another key area for structural diversification. The position and nature of the halogen substituent can be varied. Replacing fluorine with other halogens like chlorine or bromine, or moving the substituent to the meta or para position, allows for systematic investigation of the effects of halogen bonding and electronic perturbation.

Table 2: Examples of Modifications to the N-Aryl Group

| Original Moiety | Modification Type | Example Substituent/Group |

|---|---|---|

| 2-Fluorophenyl | Halogen Variation | 2-Chlorophenyl |

| 2-Fluorophenyl | Halogen Variation | 4-Bromophenyl |

| 2-Fluorophenyl | Other Aryl Groups | 4-Nitrophenyl |

| 2-Fluorophenyl | Other Aryl Groups | Naphthyl |

| 2-Fluorophenyl | Heteroaryl Groups | Pyridin-2-yl mdpi.com |

The proline ring itself offers a rich platform for modification. Proline's unique cyclic structure restricts the conformational flexibility of the molecular backbone. nih.gov Altering this scaffold can have profound effects on the molecule's three-dimensional structure.

One fundamental change is the use of D-proline instead of the natural L-proline, which inverts the stereochemistry at the alpha-carbon. researchgate.net This can drastically alter how the molecule interacts with other chiral molecules or environments. Additionally, substituents can be introduced at various positions on the pyrrolidine (B122466) ring, such as at the 3-, 4-, or 5-positions. nih.govnih.govnih.gov For example, 4-hydroxyproline (B1632879) and 4-fluoroproline (B1262513) are common derivatives used to introduce hydrogen bonding capabilities or to create stereoelectronic effects. nih.govnih.gov The development of proline analogues can also involve changing the ring size, such as using azetidine-2-carboxylic acid (a four-membered ring) or pipecolic acid (a six-membered ring). researchgate.netenamine.netnih.gov

Table 3: Examples of Modifications to the Proline Scaffold

| Original Moiety | Modification Type | Example Analogue |

|---|---|---|

| L-Prolinamide | Stereoisomer | D-Prolinamide researchgate.net |

| L-Prolinamide | Substituted Proline | 4-Hydroxy-L-prolinamide nih.gov |

| L-Prolinamide | Substituted Proline | 4-Fluoro-L-prolinamide nih.gov |

| L-Prolinamide | Substituted Proline | 4-Oxo-L-prolinamide researchgate.net |

| L-Prolinamide | Ring Size Homologue | L-Azetidine-2-carboxamide enamine.net |

| L-Prolinamide | Ring Size Homologue | L-Pipecolic acid amide researchgate.net |

Synthesis of Systematic Libraries of Analogues

To efficiently explore the vast chemical space made possible by these structural modifications, researchers often turn to the synthesis of systematic libraries of analogues. Combinatorial chemistry and solid-phase synthesis are powerful tools for this purpose. nih.gov

A common approach, known as "proline editing," involves incorporating a functionalized proline derivative, like hydroxyproline, into a peptide sequence using standard solid-phase peptide synthesis. nih.govnih.gov After the main chain is assembled, the hydroxyl group can be selectively modified through a variety of chemical reactions, such as Mitsunobu reactions, acylations, or oxidations. nih.gov This allows for the creation of a large number of different 4-substituted proline derivatives from a single common intermediate, all while the molecule remains attached to the solid support. nih.govnih.gov A similar strategy can be applied to the N-acyl and N-aryl portions of the molecule, using a diverse set of carboxylic acids and anilines in the final coupling steps of a synthetic sequence. The use of aminooxy-containing proline analogues allows for post-synthesis diversification through oxime formation with libraries of aldehydes. nih.gov

Structure-Chemical Property Relationships of Derivatives

The synthesis of diverse analogue libraries enables the systematic study of structure-chemical property relationships. By correlating specific structural changes with observed properties, a deeper understanding of the underlying chemical principles can be achieved.

Substituents can profoundly influence the electronic properties of the 1-benzoyl-N-(2-fluorophenyl)prolinamide scaffold by altering electron density distribution, which in turn affects properties like redox potential and bond polarity. rsc.org The effect of a substituent is often categorized as either electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CN, -CF₃). nih.govnih.gov

Electron-Donating Groups (EDGs): When placed on the benzoyl or fluorophenyl rings, EDGs increase the electron density of the aromatic system. This generally makes the molecule easier to oxidize (lowers the oxidation potential) and can increase the basicity of nearby atoms. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, EWGs pull electron density away from the aromatic ring. This makes the molecule more difficult to oxidize (raises the oxidation potential) and easier to reduce. researchgate.net The presence of EWGs can also increase the acidity of nearby protons, such as the amide N-H in related structures. mdpi.com For example, replacing an amide with a thioamide functionality increases acidity due to the higher ground state energy and the ability of sulfur to better stabilize a negative charge. mdpi.com

These electronic effects are transmitted through the molecule via inductive and resonance effects. The position of the substituent is critical; for instance, substituents at the para position of an aromatic ring typically exert a stronger resonance effect than those at the meta position. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which correlate with oxidation and reduction potentials, respectively. researchgate.net Studies on other molecular systems have shown that substituents can shift the LUMO energy more significantly than the HOMO energy. researchgate.net

Table 4: Predicted Electronic Influence of Substituents on Aromatic Moieties

| Moiety | Substituent Position | Substituent Type | Predicted Effect on Ring Electron Density |

|---|---|---|---|

| Benzoyl | para | Methoxy (-OCH₃) | Increase |

| Benzoyl | para | Nitro (-NO₂) | Decrease |

| N-Phenyl | para | Fluoro (-F) | Decrease (Inductive) / Increase (Resonance) |

Steric Effects on Conformation and Reactivity

The conformation and reactivity of this compound and its analogues are significantly influenced by steric effects. The spatial arrangement of substituents on the proline ring, the benzoyl group, and the N-phenyl ring can dictate the molecule's three-dimensional shape, affecting its interactions and chemical behavior.